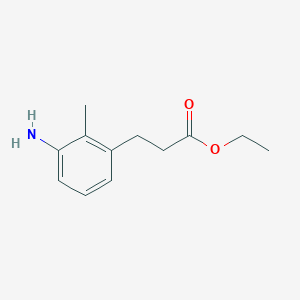

Ethyl 3-(3-amino-2-methylphenyl)propanoate

Description

Historical Context and Discovery

The discovery of ethyl 3-(3-amino-2-methylphenyl)propanoate is rooted in the broader exploration of amino acid derivatives and aromatic esters in organic chemistry. While specific historical records on its initial synthesis are limited, the compound is typically synthesized via the esterification of 3-(3-amino-2-methylphenyl)propanoic acid with ethanol, catalyzed by strong acids such as sulfuric acid under reflux conditions. This classical synthetic route reflects the longstanding methodologies developed in organic synthesis for ester formation. Over time, advances in continuous flow processes have enhanced the industrial production efficiency of such compounds, allowing for precise control over reaction parameters like temperature and pressure.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in both organic and medicinal chemistry. Its structural features—namely the amino group and the ester functionality—make it a versatile intermediate in synthetic pathways. The amino group facilitates hydrogen bonding and potential interactions with biological molecules, which is critical for its role in medicinal chemistry research. The ester moiety allows for hydrolysis to release active propanoic acid derivatives, which can engage with enzymes and receptors, suggesting potential therapeutic applications. Moreover, its stability and reactivity profile render it suitable for diverse applications, including the synthesis of pharmacologically active compounds and investigation of biological activities.

Scope and Objectives of Research

The research on this compound primarily focuses on elucidating its chemical properties, synthetic methodologies, and biological potential. Objectives include:

- Detailed characterization of its molecular structure and reactivity.

- Optimization of synthesis routes for improved yield and purity.

- Investigation of its interaction mechanisms with biological targets through hydrogen bonding and ester hydrolysis.

- Exploration of its applications as an intermediate in the development of novel medicinal agents.

This research aims to deepen understanding of how the compound's structural elements influence its chemical behavior and biological activity, thereby contributing to the advancement of organic synthesis techniques and medicinal chemistry innovations.

Data Table: Key Chemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C12H17NO2 | Derived from ester and amino acid moieties |

| Molecular Weight | Approximately 207.27 g/mol | Calculated based on atomic composition |

| Functional Groups | Amino group, Ethyl ester | Influences reactivity and biological interactions |

| Synthesis Method | Esterification | Acid-catalyzed reaction with ethanol |

| Physical State | Typically liquid or solid | Dependent on purity and preparation method |

| Reactivity | Hydrolysis, hydrogen bonding | Key for biological and synthetic applications |

Detailed Research Findings

Synthesis Efficiency: The esterification process under reflux with acid catalysts yields this compound with high conversion rates. Continuous flow synthesis methods have been developed to improve scalability and reproducibility in industrial contexts.

Chemical Reactivity: The amino group enables participation in hydrogen bonding, affecting solubility and interaction with biological molecules. The ester group is susceptible to hydrolysis, releasing the corresponding acid which may be biologically active.

Biological Interaction Mechanism: The compound's mode of action involves hydrogen bonding with enzymes and receptors, facilitated by the amino group. Hydrolysis of the ester bond can liberate active species that interact with biological targets, a mechanism relevant for drug development.

Applications: this compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant molecules. Its structural features make it a subject of ongoing research in medicinal chemistry for potential therapeutic uses.

Properties

IUPAC Name |

ethyl 3-(3-amino-2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)8-7-10-5-4-6-11(13)9(10)2/h4-6H,3,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQUKUHXGZYOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C(=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tandem Knoevenagel Condensation and Reduction Route

A notable method involves a tandem Knoevenagel condensation followed by reduction and simultaneous esterification:

Step 1: Knoevenagel Condensation

3-nitro-2-methylbenzaldehyde is reacted with Meldrum's acid in the presence of triethylammonium formate (TEAF) as the solvent. This condensation forms an alkylidene intermediate.Step 2: Alkylidene Reduction and Esterification

The intermediate 3-(3-nitrophenyl)propanoic acid is reduced using stannous chloride (SnCl2) in ethanol. This step reduces the nitro group to an amino group and simultaneously esterifies the carboxylic acid to the ethyl ester. Stannous chloride acts both as a reducing agent and Lewis acid catalyst activating the acid for nucleophilic attack by ethanol.

This method is efficient, combining reduction and esterification in one step, and yields ethyl 3-(3-amino-2-methylphenyl)propanoate in good purity and yield.

Alkylation of Amino-Substituted Aromatics with Halo-Propanoates

Another approach involves the nucleophilic substitution reaction of 3-amino-2-methylphenyl derivatives with ethyl halo-propanoates:

The aromatic amine (3-amino-2-methylphenyl) is reacted with ethyl 3-bromopropanoate or ethyl 3-chloropropanoate in the presence of a base (such as potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF).

The reaction proceeds via nucleophilic attack of the amino group on the alkyl halide, forming the this compound after purification.

This method requires careful control of reaction conditions to avoid side reactions like over-alkylation or polymerization and often needs subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-2-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 3-(3-amino-2-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-amino-2-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active propanoic acid derivative, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Key Structural Features

The table below compares ethyl 3-(3-amino-2-methylphenyl)propanoate with structurally related esters, emphasizing substituent effects and applications:

Functional Group Analysis

- This contrasts with the electron-withdrawing methylthio group in ethyl 3-(methylthio)propanoate, which contributes to its role as a volatile aroma compound in pineapple pulp .

- Aromatic Substituents: The 2-methyl group on the phenyl ring may sterically hinder reactions compared to unsubstituted analogs. In contrast, ethyl 3-(2-furyl)propanoate’s furan ring enables participation in electron-deficient cycloadditions .

- Ester Reactivity : The ethyl ester group facilitates hydrolysis or transesterification, a feature exploited in drug synthesis (e.g., dabigatran etexilate intermediates ).

Research Findings and Trends

- Bioactivity: Amino groups enhance binding to biological targets. For example, ethyl 3-([1,1'-biphenyl]-2-ylamino)propanoate derivatives exhibit stereoselective interactions in heterocyclic syntheses .

- Thermal Stability : Methyl and chloro substituents (e.g., in ’s compound) improve thermal stability compared to unsubstituted esters.

- Environmental Impact : Newer synthetic routes for analogs like dabigatran etexilate emphasize higher yields (33.75%) and lower pollution , aligning with green chemistry trends.

Biological Activity

Ethyl 3-(3-amino-2-methylphenyl)propanoate, a compound with the molecular formula and a molecular weight of approximately 207.27 g/mol, has garnered attention in pharmacological research due to its unique structural features, including an amino group and an ester functionality. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group. This interaction can influence various biochemical pathways and potentially modulate the activity of proteins or nucleic acids. The ester group can undergo hydrolysis, leading to the release of active metabolites that may interact with specific molecular targets within biological systems.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the amino group enhances its interaction with microbial cell structures, potentially disrupting their functions. Further investigations are necessary to quantify its efficacy against various pathogens.

- Anticancer Potential : The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties. Its ability to interact with cellular targets could inhibit cancer cell proliferation. However, specific studies detailing its anticancer activity remain limited and warrant further exploration.

- Neuropharmacological Effects : Given the structural characteristics of this compound, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating that this compound may also influence neurological pathways.

Synthesis and Characterization

This compound can be synthesized through various methods, including enzymatic catalysis and traditional organic synthesis techniques. For instance, one efficient method involves a tandem Knoevenagel condensation followed by alkylation . The characterization of this compound typically includes spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Comparative Studies

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SARs). For example, studies on other arylpropionic acid derivatives have shown varying degrees of biological activity based on modifications to the phenyl ring or functional groups attached to the propanoate backbone .

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₁₇NO₂ | Antimicrobial, potential anticancer |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | C₁₅H₁₉ClNO₃ | Anticancer (IC50 = 0.69 μM) |

| Ethyl 3-(4-methoxyphenyl)propanoate | C₁₂H₁₆O₂ | Moderate antimicrobial activity |

Future Directions

While initial findings indicate promising biological activities for this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

- In vitro and in vivo studies : To assess the efficacy and safety profile of the compound in biological systems.

- Mechanistic studies : To determine specific molecular targets and pathways influenced by this compound.

- Formulation development : Exploring delivery methods that enhance bioavailability and therapeutic effectiveness.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(3-amino-2-methylphenyl)propanoate, and how can reaction conditions be optimized?

The synthesis of structurally similar esters (e.g., Ethyl 3-amino-2-(cyclopentylmethyl)propanoate) often involves multi-step reactions, including esterification, substitution, or reductive amination. For example, a modified procedure for Ethyl 2-diazopropanoate synthesis uses DBU and p-ABSA in MeCN, followed by purification via column chromatography . Optimization may include adjusting stoichiometry, solvent polarity, or catalysts. Reaction progress can be monitored using TLC or HPLC, with yields improved by controlling temperature and reaction time.

Q. How can the molecular structure of this compound be characterized experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is a gold standard for structural determination. For non-crystalline samples, NMR (¹H/¹³C) and FT-IR spectroscopy are critical. HSQC NMR can resolve aromatic and aliphatic proton correlations, as demonstrated in lignin-derived ester analyses . Mass spectrometry (GC-FID/MS or ESI-MS) provides molecular weight confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

Based on analogous compounds, full chemical protective gear (e.g., nitrile gloves, lab coats) and respiratory protection (P95 or OV/AG-P99 respirators) are recommended to avoid inhalation or skin contact. Fume hoods should be used during synthesis, and waste must be disposed of following hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. For example, oxidation of similar esters (e.g., Ethyl 2-hydroxy-3-phenylpropanoate) produces carbonyl groups, which alter splitting patterns in ¹H NMR . Cross-validation using HSQC, COSY, or DEPT-135 experiments can clarify ambiguous signals . Computational tools (e.g., DFT simulations) may predict spectral profiles to match experimental data.

Q. What strategies are effective for stabilizing this compound during long-term storage?

Stability studies on related esters suggest storage at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Lyophilization or formulation with stabilizers (e.g., antioxidants like BHT) may extend shelf life. Accelerated degradation studies under varying pH/temperature conditions can identify optimal storage parameters .

Q. How does the amino group in this compound influence its reactivity in nucleophilic substitutions?

The amino group enhances nucleophilicity, enabling reactions with electrophiles like acyl chlorides or aldehydes. For instance, substitution reactions of Ethyl 3-chloro-3-phenylpropanoate with amines yield amino derivatives . Steric hindrance from the 2-methylphenyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts to improve yields.

Q. What methodologies are suitable for analyzing the environmental impact of this compound in biodegradation studies?

Biodegradation can be assessed via OECD 301/302 guidelines, using microbial consortia or activated sludge models. LC-MS/MS quantifies degradation intermediates, while toxicity assays (e.g., Daphnia magna or algae growth inhibition) evaluate ecological risks. Comparative studies with structurally similar esters (e.g., Ethyl 3-(4-hydroxyphenyl)propanoate) suggest reductive pathways dominate under anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.